Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-

Immunofluorescence Fluorescent antibody technique Protein labeling

Undefined nitrofluorescein isomer mixtures cause batch-to-batch variability in FITC conjugate synthesis and immunofluorescence. 6-Nitrofluorescein (isomer II, CAS 27402-68-2) provides the solution: • NMR-confirmed regioisomeric identity ensures reproducible reduction to 6-aminofluorescein and consistent conjugate performance. • ≥98% purity (HPLC/titration) meets stringent bioconjugation requirements. • Defined 6-nitro position lowers pKa by 0.2-0.8 units vs. unsubstituted fluorescein, enabling labeling at mildly acidic pH. Orange crystalline solid; store at RT in dark. Bulk quantities available.

Molecular Formula C20H11NO7
Molecular Weight 377.3 g/mol
CAS No. 27402-68-2
Cat. No. B015266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-
CAS27402-68-2
Synonyms6-Nitrofluorescein
Molecular FormulaC20H11NO7
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
InChIInChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,22-23H
InChIKeyGYWGQAIDMYGOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitrofluorescein (Isomer II) Identity & Procurement


Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- (CAS 27402-68-2), commonly referred to as 6-nitrofluorescein or nitrofluorescein isomer II, is a mononitro-substituted fluorescein derivative belonging to the hydroxyxanthene dye class [1]. It is a key intermediate in the synthesis of fluorescein 5-isothiocyanate (FITC, isomer II series) and 5-aminofluorescein, and is employed directly as a fluorescent labeling reagent for proteins in immunofluorescence-based pathogen identification [2]. The compound is an orange crystalline solid with a molecular formula of C20H11NO7 and molecular weight of 377.31 g/mol, supplied commercially at purities of ≥97–98% (HPLC/titration), with recommended storage at room temperature in a cool, dark place .

Regioisomer II (6-nitro) confirmed by NMR; precursor for isomer II FITC and aminofluorescein series
Supports immunofluorescence labeling and pathogen detection research protocols
Reported purity specification (HPLC/titration) supports lot-consistent conjugation
Orange crystalline solid; store at room temperature in dark

Why Isomer I Cannot Replace 6-Nitrofluorescein (Isomer II)


Nitrofluorescein isomer II (6-nitro) and isomer I (5-nitro) are regioisomers that produce chemically and spectroscopically distinct downstream conjugates; NMR structural analysis confirms that the nitro group position dictates the substitution pattern of amino and isothiocyanate derivatives that follow [1]. In fluorescent antibody applications, the isomer I series has been shown to exhibit greater fluorescence per microgram than the isomer II series, meaning that interchanging isomers without revalidation introduces uncontrolled variability in signal intensity and labeling stoichiometry [2]. Furthermore, the nitro group position measurably alters the acid-base equilibria of the fluorescein scaffold: the pKa of nitrofluoresceins decreases by 0.2–0.8 units relative to unsubstituted fluorescein, with the magnitude depending on substitution position—generic substitution therefore changes protonation state and fluorescence response at physiological pH [3].

Isomer I vs. II conjugate fluorescence
Isomer I conjugates exhibit greater fluorescence per microgram; substituting isomer II for I without revalidation may introduce uncontrolled signal variability.
pH-dependent ionization shift
Nitro position measurably alters pKa; interchanging isomers shifts protonation state and fluorescence response at physiological pH, potentially affecting assay reproducibility.
Downstream conjugate pattern
The nitro group position dictates the isothiocyanate coupling site after reduction; using the wrong regioisomer produces a different FITC substitution pattern incompatible with established protocols.

Quantitative Evidence for 6-Nitrofluorescein (Isomer II) Selection


Fluorescence Intensity: Isomer I vs. II Conjugates

In a direct chromatographic comparison of nitrofluorescein-derived amine and isothiocyanate conjugates, isomer I series conjugates exhibited greater fluorescence per microgram than their isomer II counterparts, leading the authors to conclude that 'fluorescein isothiocyanate I is superior to II for fluorescent antibody work' [1]. This establishes that the regioisomeric identity (6-nitro vs. 5-nitro) is a critical determinant of conjugate brightness, not merely a nominal structural variation. For procurement decisions, 6-nitrofluorescein (isomer II) provides access to the isomer II series of FITC and aminofluorescein, which may be intentionally selected for applications requiring lower background or matched to legacy protocols validated on the isomer II scaffold.

Conjugate brightness
Head-to-head
Isomer I series: greater fluorescence per µg (qualitative)
Supports isomer II selection when reduced conjugate signal is desired or legacy protocol fit is required
Paper chromatography at pH 7.0–7.5; qualitative ranking only
Immunofluorescence Fluorescent antibody technique Protein labeling

NMR-Based Regioisomer Identification

Nuclear magnetic resonance spectroscopy of the diacetate derivatives definitively assigned isomer I as 5-nitrofluorescein diacetate and isomer II as 6-nitrofluorescein diacetate, resolving prior conflicting assignments based on infrared spectroscopy [1][2]. This structural certainty is procurement-critical because commercial listings variously label CAS 27402-68-2 as '5-nitrofluorescein' or '6-nitrofluorescein' depending on numbering conventions, yet the regioisomeric identity directly determines the substitution pattern of downstream derivatives such as FITC and aminofluorescein.

Regioisomer ID (NMR)
Head-to-head
NMR of diacetate derivatives definitively assigned isomer II as 6-nitrofluorescein
Regioisomeric identity confirmed for precise downstream derivative synthesis (FITC coupling site)
Commercial listings may vary; cross-check CAS with NMR assignment
Structural elucidation NMR spectroscopy Regioisomer identification

Effect of Nitro Group on Fluorescein pKa

The introduction of a nitro group into the fluorescein scaffold decreases the pKa values by 0.2–0.8 units compared to unsubstituted fluorescein (pKa ~6.5), with the magnitude depending on the position of substitution [1]. The 5'-substituent position displays the least influence on pKa among the nitro derivatives studied. This pKa shift directly affects the protonation state and therefore the fluorescence quantum yield at physiologically relevant pH (~7.4), as fluorescein fluorescence is strongly pH-dependent, being maximal in the dianionic form (R2–). Users selecting 6-nitrofluorescein over unsubstituted fluorescein gain a moderately shifted ionization equilibrium that may be advantageous for assays requiring a lower-pH activation window or reduced background from the neutral lactone form.

pKa shift (nitro)
Class-level
ΔpKa = −(0.2 to 0.8) vs. fluorescein; position-dependent
Moderate ionization shift may support pH-sensitive assays requiring lower activation window
Class-level inference; exact 6-nitro pKa not individually reported
Acid-base equilibrium pKa Protolytic properties

Commercial Purity of 6-Nitrofluorescein (Isomer II)

Commercial 6-nitrofluorescein (isomer II, CAS 27402-68-2) is routinely supplied at ≥97–98% purity as determined by HPLC and titration methods . For comparison, the isomer I counterpart (CAS 3326-35-0) is offered at similar purity levels, meaning the procurement decision between isomers is driven by regiospecific application requirements rather than purity differential. However, the chromatographic evidence that commercial FITC samples can contain unreacted precursor nitrofluorescein and other xanthene impurities [1] underscores the importance of verifying isomer identity and purity when sourcing the nitro precursor for subsequent conjugation steps.

Commercial purity
Specification review
≥97–98% (HPLC/titration) across suppliers; comparable to isomer I
Purity specification supports lot consistency; isomer identity verification remains critical
Residual nitro precursor documented in commercial FITC; verify isomer identity
Purity specification Quality control Procurement

Validated Applications of 6-Nitrofluorescein (Isomer II)


Isomer II FITC Precursor for Regiospecific Conjugation

6-Nitrofluorescein (isomer II) serves as the direct precursor for fluorescein 5-isothiocyanate (FITC) of the isomer II series via reduction to 6-aminofluorescein followed by thiophosgene treatment [1]. The NMR-confirmed regioisomeric assignment [2] ensures that researchers synthesizing FITC in-house from this precursor obtain the isomer II conjugate series, which exhibits lower fluorescence per microgram than the isomer I series but may be preferred for applications where reduced signal intensity is advantageous, such as when matching detector dynamic range or minimizing photobleaching artifacts in long-duration imaging protocols [3].

Fluorescent Protein Labeling for Pathogen Detection

6-Nitrofluorescein is directly employed as a fluorescent labeling reagent for proteins in the fluorescent antibody technique for rapid identification of pathogens [1]. The nitro group substitution lowers the pKa by 0.2–0.8 units relative to unsubstituted fluorescein [2], shifting the pH-dependent fluorescence activation profile. This makes 6-nitrofluorescein suitable for labeling protocols conducted at slightly acidic pH where unmodified fluorescein would exhibit reduced quantum yield due to incomplete ionization.

6-Aminofluorescein Synthesis Intermediate

Reduction of 6-nitrofluorescein (isomer II) yields 6-aminofluorescein, a versatile intermediate for synthesizing a range of conjugates beyond isothiocyanates, including amide-linked bioconjugates and fluorescent sensors [1]. The defined regioisomeric purity of the starting nitro compound determines the substitution pattern of all downstream amino derivatives, making procurement of the correct isomer critical for reproducible conjugate synthesis.

Reference Standard for Tautomerism and pKa Studies

Mononitrofluoresceins, including the 6-nitro isomer, exhibit complex tautomeric equilibria involving quinonoid, lactonic, and zwitterionic forms that are highly sensitive to solvent, pH, and substitution pattern [1][2]. 6-Nitrofluorescein (isomer II) serves as a well-characterized reference compound for studying the effect of nitro group position on tautomerism and stepwise dissociation constants in both aqueous and non-aqueous media, contributing to the rational design of fluorescein-based fluorescent probes with tailored protolytic properties.

Application
Selection Property
Validation Focus
Isomer II FITC synthesis
NMR-confirmed regioisomeric identity
Precursor purity and isomer fidelity
Immunofluorescence labeling at mildly acidic pH
pH-dependent fluorescence profile (nitro substitution lowers pKa)
Fluorescence quantum yield at target pH
6-Aminofluorescein conjugate synthesis
Regioisomeric purity of nitro precursor
Downstream conjugate substitution pattern reproducibility
Tautomerism and pKa reference studies
Well-characterized nitro regioisomer
Protolytic equilibria data reproducibility
Quote Request

Request a Quote for Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.